molecular formula C11H16FN B1385909 (5-Fluoro-2-methylphenyl)isobutylamine CAS No. 1019518-96-7

(5-Fluoro-2-methylphenyl)isobutylamine

Cat. No.: B1385909
CAS No.: 1019518-96-7
M. Wt: 181.25 g/mol
InChI Key: FHUASRIXUDLDEN-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methylphenyl)isobutylamine is a chemical compound that belongs to the class of phenethylamines. It has the molecular formula C11H16FN and a molecular weight of 181.25 g/mol. This compound is known for its unique structural features, which include a fluorine atom and a methyl group attached to a phenyl ring, along with an isobutylamine side chain.

Preparation Methods

The synthesis of (5-Fluoro-2-methylphenyl)isobutylamine can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-2-methylbenzyl chloride with isobutylamine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

(5-Fluoro-2-methylphenyl)isobutylamine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the fluorine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines

Scientific Research Applications

(5-Fluoro-2-methylphenyl)isobutylamine has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methylphenyl)isobutylamine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. This modulation can lead to changes in neurotransmitter release and reuptake, ultimately affecting neuronal signaling and function .

Comparison with Similar Compounds

(5-Fluoro-2-methylphenyl)isobutylamine can be compared with other similar compounds, such as:

    Phenethylamine: The parent compound, which lacks the fluorine and methyl substituents.

    2-Fluoroamphetamine: A compound with a similar fluorine substitution but different side chain.

    4-Fluoroamphetamine: Another fluorinated amphetamine derivative with the fluorine atom in a different position on the phenyl ring

Properties

IUPAC Name

5-fluoro-2-methyl-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUASRIXUDLDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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